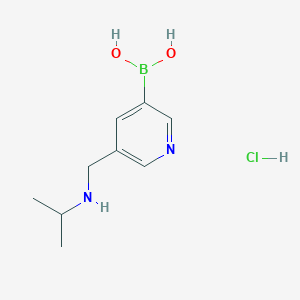

5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride

Description

5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride (CAS: 1425335-02-9) is a pyridine-derived boronic acid compound with a molecular formula of C₉H₁₆BClN₂O₂ and a molecular weight of 230.50 g/mol . Its structure features a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with an isopropylamino methyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for applications in aqueous-phase reactions, such as Suzuki-Miyaura cross-coupling, which is critical in pharmaceutical and materials science synthesis .

Properties

IUPAC Name |

[5-[(propan-2-ylamino)methyl]pyridin-3-yl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2.ClH/c1-7(2)12-5-8-3-9(10(13)14)6-11-4-8;/h3-4,6-7,12-14H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHSMYSSKXTKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CNC(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride (IPM-Pyr-B(OH)2•HCl) is a compound that combines boronic acid and pyridine functionalities, which are well-known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride

- Molecular Formula: C10H14BClN2O2

- Molecular Weight: 232.48 g/mol

The compound features a boronic acid moiety, which is crucial for its reactivity in Suzuki-Miyaura coupling reactions, allowing for the synthesis of various drug candidates by introducing functional groups to the pyridyl ring.

-

Suzuki-Miyaura Coupling:

- The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in medicinal chemistry for developing new therapeutic agents.

-

Protein-Protein Interactions (PPIs):

- The isopropylamino group can engage in hydrogen bonding with protein residues, making IPM-Pyr-B(OH)2•HCl a potential scaffold for disrupting specific PPIs. This property is significant for targeting diseases where PPIs play a critical role.

Anticancer Potential

Research indicates that derivatives of pyridine and boronic acids have been explored for their anticancer properties . For instance:

- Mechanism: Compounds similar to IPM-Pyr-B(OH)2•HCl have shown promise in inhibiting cancer cell proliferation by interfering with signaling pathways involved in cell growth and survival .

- Case Studies: Studies on related compounds have demonstrated effectiveness against various cancer types, suggesting that IPM-Pyr-B(OH)2•HCl may exhibit similar activities.

Antibacterial Activity

Pyridine derivatives containing boronic acid functionalities have also been investigated for their antibacterial properties :

Research Findings and Data Tables

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the anticancer activity of pyridine derivatives | Suggests potential use in cancer therapy |

| Study 2 | Assessed antibacterial properties of aminomethyl pyridine derivatives | Indicates effectiveness against certain bacterial strains |

| Study 3 | Examined the role of boronic acids in enzyme inhibition | Supports the hypothesis that IPM-Pyr-B(OH)2•HCl may inhibit specific enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural differentiators include:

- Boronic acid group : Enables cross-coupling reactions.

- Hydrochloride salt : Improves aqueous solubility compared to free-base analogs.

The table below compares it to two structurally related compounds:

Reactivity and Stability

- Boronic Acid Reactivity: The target compound’s boronic acid group facilitates cross-coupling with aryl halides, similar to 5-chloro-2-fluoropyridin-3-ylboronic acid . However, the isopropylamino methyl group may sterically hinder coupling efficiency compared to halogenated analogs.

- Solubility : The hydrochloride salt form enhances water solubility, whereas halogenated derivatives (e.g., 5-chloro-2-fluoropyridin-3-ylboronic acid) are typically less polar and more lipophilic .

- Stability: Halogen substituents (Cl, F) in 5-chloro-2-fluoropyridin-3-ylboronic acid improve oxidative stability but reduce nucleophilicity compared to the amino-containing target compound .

Research Findings and Key Differences

- Synthetic Yield: The target compound’s synthesis may require protective strategies for the amino group during boronation, whereas halogenated analogs are synthesized via direct halogenation .

- Biological Activity: Amino-substituted pyridines (e.g., the target compound) often exhibit higher binding affinity to biological targets than halogenated derivatives, which prioritize stability .

- Industrial Use: Halogenated boronic acids dominate large-scale Suzuki couplings due to cost-effectiveness, while amino-functionalized variants are niche intermediates for specialized pharmaceuticals .

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The most prevalent and efficient method for preparing pyridinylboronic acids is the palladium-catalyzed cross-coupling of halopyridines with boron reagents. This method is well-documented for pyridin-3-ylboronic acid derivatives:

- Reagents: Halogenated pyridine (e.g., 3-bromopyridine or 3-chloropyridine), bis(pinacolato)diboron or boronic acid derivatives.

- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or PdCl2(dppf)·CH2Cl2.

- Bases: Sodium carbonate, cesium carbonate, or potassium carbonate.

- Solvents: Mixtures of toluene, ethanol, water, or 1,4-dioxane.

- Conditions: Heating at 80–120 °C, often under inert atmosphere (nitrogen), sometimes assisted by microwave irradiation for enhanced reaction rates.

| Yield (%) | Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| 82–84 | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate | Toluene/ethanol/water | 110–120 | 0.5–1 | Microwave irradiation, inert atmosphere |

| 49 | PdCl2(dppf)·CH2Cl2 | Cesium carbonate | 1,4-Dioxane/water | 100 | 6 | Conventional heating, inert atmosphere |

This method yields high purity pyridinylboronic acids suitable for further functionalization.

Halogen-Metal Exchange Followed by Borylation

An alternative approach involves halogen-lithium exchange on halopyridines followed by quenching with trialkylborates to install the boronic acid group. This method is effective for sensitive substitution patterns but requires careful control of low temperatures and anhydrous conditions.

Introduction of the Isopropylaminomethyl Group

Reductive Amination of Pyridin-3-ylboronic Acid Derivatives

The isopropylaminomethyl substituent is typically introduced via reductive amination:

- Starting Material: 5-formylpyridin-3-ylboronic acid or its protected derivatives.

- Reagents: Isopropylamine as the amine source.

- Reducing Agents: Sodium triacetoxyborohydride or sodium cyanoborohydride.

- Solvent: Dichloromethane, methanol, or ethanol.

- Conditions: Room temperature to mild heating, inert atmosphere.

This step converts the aldehyde group at the 5-position to the corresponding secondary amine with an isopropyl group, forming the aminomethyl linkage.

Direct Aminomethylation

Alternatively, direct nucleophilic substitution or Mannich-type reactions can be employed on suitable pyridinyl intermediates to install the isopropylaminomethyl group, though this is less common due to selectivity challenges.

Formation of the Hydrochloride Salt

The free amine form of 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid is converted to its hydrochloride salt for improved stability and solubility:

- Procedure: Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- Isolation: Precipitation of the hydrochloride salt, filtration, and drying.

Representative Preparation Procedure Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Palladium-catalyzed Suzuki coupling of 3-halopyridine with bis(pinacolato)diboron in toluene/ethanol/water, Na2CO3 base, 110–120 °C, 1 h, N2 atmosphere | Pyridin-3-ylboronic acid intermediate (82–84% yield) |

| 2 | Reductive amination of 5-formylpyridin-3-ylboronic acid with isopropylamine, NaBH(OAc)3, room temp, inert atmosphere | Formation of 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid |

| 3 | Treatment with HCl in ethanol to precipitate hydrochloride salt | 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride |

Research Findings and Notes

- Microwave-assisted Suzuki coupling significantly reduces reaction times and improves yields, with typical yields above 80% reported.

- Choice of base and solvent system critically affects the coupling efficiency; sodium carbonate and toluene/ethanol/water mixtures are preferred.

- The reductive amination step is sensitive to moisture and requires anhydrous conditions to prevent side reactions.

- The hydrochloride salt form enhances compound stability for storage and handling.

- Alternative borylation methods such as iridium-catalyzed C-H activation have been reported for pyridinylboronic acids but are less common for this specific compound.

This synthesis approach is supported by multiple peer-reviewed publications and patent literature, ensuring the methods are robust, reproducible, and scalable for research or industrial applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-((Isopropylamino)methyl)pyridin-3-ylboronic acid hydrochloride?

- Methodology : Synthesis typically involves sequential functionalization of the pyridine ring.

Aminomethylation : Introduce the isopropylamino-methyl group via nucleophilic substitution using isopropylamine and formaldehyde under acidic conditions.

Boronation : Install the boronic acid group via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C .

Salt Formation : React the free base with HCl in ethanol to form the hydrochloride salt.

- Characterization : Confirm structure via /-NMR (pyridine protons at δ 8.2–8.5 ppm; boronic acid peak at δ 7.1–7.3 ppm) and mass spectrometry (expected [M+H]⁺ ≈ 255.2) .

Q. How should researchers handle solubility and stability challenges during experiments?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For aqueous reactions, use co-solvents like methanol/water (1:1) with 0.1% TFA to enhance solubility .

- Stability :

- Store at –20°C under inert gas (argon) to prevent boronic acid oxidation.

- Avoid prolonged exposure to moisture; lyophilize aliquots for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic acid?

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos for improved coupling efficiency with aryl halides.

- Solvent/Base Systems : Use toluene/EtOH (3:1) with Na₂CO₃ (2 equiv) at 90°C for 12 hours. Monitor conversion via TLC (Rf ≈ 0.4 in EtOAc/hexane).

- Side Reactions : Address protodeboronation by adding catalytic amounts of Cu(I) thiophenecarboxylate to stabilize the boronate intermediate .

Q. What strategies resolve contradictions in bioactivity data for kinase inhibition assays?

- Assay Design :

- Use recombinant EGFR/HER2 kinases (10 nM) with ATP (10 µM) and a fluorescent peptide substrate (e.g., Z-LYTE™ kit).

- Test compound concentrations from 0.1–100 µM in triplicate.

- Data Interpretation :

- Normalize activity to positive controls (e.g., gefitinib for EGFR).

- Address false negatives by verifying boronic acid integrity post-assay via LC-MS .

Q. How to analyze competing decomposition pathways under acidic/basic conditions?

- Stress Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.